molecular formula C21H26N4O3 B11227180 2-(2-Cyclopentylethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(2-Cyclopentylethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Katalognummer: B11227180
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: YJHRUJGGHSLBHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Cyclopentylethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic small molecule belonging to the triazolopyrimidine class, characterized by a fused bicyclic core of 1,2,4-triazole and pyrimidine rings. This compound features a 3,4,5-trimethoxyphenyl group at the 7-position and a cyclopentylethyl chain at the 2-position. The 3,4,5-trimethoxyphenyl moiety is a hallmark of microtubule-targeting agents, mimicking the pharmacophore of colchicine and combretastatin A-4 (CA-4) . The cyclopentylethyl substituent enhances metabolic stability by replacing labile carbonyl groups commonly found in related compounds, as demonstrated in scaffold-hopping strategies to improve pharmacokinetic profiles .

Triazolopyrimidines are recognized for their antiproliferative activity via tubulin polymerization inhibition, disrupting microtubule dynamics in cancer cells . This compound was likely designed to optimize binding to the colchicine site of tubulin while addressing metabolic vulnerabilities observed in earlier derivatives .

Eigenschaften

Molekularformel

C21H26N4O3

Molekulargewicht

382.5 g/mol

IUPAC-Name

2-(2-cyclopentylethyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H26N4O3/c1-26-17-12-15(13-18(27-2)20(17)28-3)16-10-11-22-21-23-19(24-25(16)21)9-8-14-6-4-5-7-14/h10-14H,4-9H2,1-3H3

InChI-Schlüssel

YJHRUJGGHSLBHZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC=NC3=NC(=NN23)CCC4CCCC4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopentylethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Cyclopentylethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wirkmechanismus

The mechanism of action of 2-(2-Cyclopentylethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The biological and chemical properties of 2-(2-cyclopentylethyl)-7-(3,4,5-trimethoxyphenyl)triazolopyrimidine can be contextualized by comparing it to key analogs (Table 1).

Substituent Effects on Activity

  • Role of the 3,4,5-Trimethoxyphenyl Group: The 7-(3,4,5-trimethoxyphenyl) group is critical for tubulin binding, as seen in compounds 6d and Compound 6, which achieve low-nanomolar IC₅₀ values . Its absence (e.g., in TTI-237) drastically reduces activity, highlighting its necessity for colchicine-site targeting.
  • 2-Position Modifications: Cyclopentylethyl vs. Phenylalkyl Chains: The cyclopentylethyl group in the target compound may enhance lipophilicity and metabolic stability compared to phenylpropyl (6d, 8q) or benzylamino (7n–7q) substituents . Electron-Withdrawing Groups: Halogenated anilines at the 7-position (e.g., 8q, 8s) improve potency, with 4′-fluoro and 4′-chloro derivatives showing IC₅₀ values <100 nM .

Mechanism of Action

  • Tubulin Polymerization Inhibition :
    Compounds retaining the 3,4,5-trimethoxyphenyl group (e.g., 6d, Compound 6) inhibit tubulin polymerization 2–3× more effectively than CA-4 . The target compound is hypothesized to follow this mechanism.
  • Binding Site Specificity :
    Unlike TTI-237, which binds the vinca domain, most 7-(3,4,5-trimethoxy) derivatives compete with colchicine, as confirmed by [³H]colchicine displacement assays .

Metabolic Stability

The cyclopentylethyl chain in the target compound addresses metabolic instability seen in carbonyl-containing analogs (e.g., CA-4 derivatives), where hepatic reduction of ketones to alcohols diminishes activity . Heterocyclic incorporation (e.g., triazolopyrimidine core) further stabilizes the scaffold .

Biologische Aktivität

The compound 2-(2-Cyclopentylethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on recent studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

  • Molecular Formula: C17H22N4O3
  • Molecular Weight: 342.39 g/mol
  • IUPAC Name: 2-(2-cyclopentylethyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Research indicates that compounds within the triazolopyrimidine class exhibit various mechanisms of action. The primary biological activities include:

  • Anticancer Activity: These compounds often inhibit cell proliferation and induce apoptosis in cancer cells. Specifically, they have been shown to interact with critical signaling pathways such as the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2 and other related proteins .
  • Cell Cycle Arrest: Studies have demonstrated that this compound can induce G2/M phase arrest in cancer cells, which is crucial for halting the progression of cell division and promoting apoptosis .

Biological Activity Data

Recent studies have evaluated the biological activity of various derivatives of triazolopyrimidine. The following table summarizes key findings related to the anticancer effects of these compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
H12MGC-8030.58Inhibition of ERK signaling pathway
3dHeLa0.53Induction of apoptosis
2HCT-1160.53Tubulin polymerization inhibition
1MCF-73.91Apoptosis via intrinsic pathway

Case Studies

Case Study 1: Antiproliferative Effects
A study evaluated the antiproliferative activities of various triazolopyrimidine derivatives against human cancer cell lines (MGC-803, HCT-116, and MCF-7). The most active compound (H12) exhibited significant inhibitory effects on cell growth and induced apoptosis through modulation of the ERK signaling pathway .

Case Study 2: In Vivo Efficacy
In vivo experiments using zebrafish models demonstrated that compound 3d significantly reduced tumor mass in HeLa cell xenografts without exhibiting toxicity at therapeutic concentrations. This suggests a promising potential for further development as an anticancer agent .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.